molecular formula C10H11ClN2O3 B1387845 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide CAS No. 1170501-18-4

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide

Cat. No.: B1387845
CAS No.: 1170501-18-4
M. Wt: 242.66 g/mol
InChI Key: CDQRVOMAODVOQR-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide is an organic compound with the molecular formula C10H11ClN2O3 It is characterized by the presence of a chloroacetamide group attached to a nitrophenyl ring, which is further substituted with methyl groups

Mechanism of Action

Target of Action

Similar compounds such as chloroacetamides are known to inhibit synthesis of certain long-chain fatty acids

Mode of Action

Based on the structure and properties of similar compounds, it may interact with its targets by forming covalent bonds, leading to inhibition of the target’s function . More detailed studies are required to elucidate the precise mode of action.

Biochemical Pathways

Related compounds are known to interfere with the synthesis of long-chain fatty acids , which are crucial for various cellular functions including energy storage and cell membrane integrity. The disruption of these pathways can lead to reduced growth and viability of cells.

Result of Action

Based on the known effects of similar compounds, it may lead to inhibition of cell growth and viability due to disruption of fatty acid synthesis . More research is needed to confirm these effects and to explore other potential impacts of the compound’s action.

Action Environment

The action, efficacy, and stability of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution Additionally, factors such as temperature and pH can impact the compound’s stability and activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide typically involves the reaction of 2,4-dimethyl-6-nitroaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,4-dimethyl-6-nitroaniline+chloroacetyl chlorideThis compound\text{2,4-dimethyl-6-nitroaniline} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 2,4-dimethyl-6-nitroaniline+chloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Reduction: Formation of 2-chloro-N-(2,4-dimethyl-6-aminophenyl)acetamide.

    Oxidation: Formation of 2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetic acid.

Scientific Research Applications

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,4-dinitrophenyl)acetamide: Similar structure but with an additional nitro group, leading to different chemical and biological properties.

    2-chloro-N-methyl-N-(4-nitrophenyl)acetamide: Contains a methyl group on the nitrogen, affecting its reactivity and applications.

    2-chloro-4,6-dimethylnicotinonitrile: A structurally related compound with different functional groups, leading to distinct chemical behavior.

Uniqueness

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring allows for versatile chemical transformations and applications in various fields.

Properties

IUPAC Name

2-chloro-N-(2,4-dimethyl-6-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-6-3-7(2)10(12-9(14)5-11)8(4-6)13(15)16/h3-4H,5H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQRVOMAODVOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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